![molecular formula C21H48O3Si2 B14600000 Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-71-7](/img/structure/B14600000.png)
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C21H48O3Si2. This compound is characterized by the presence of a triethoxysilyl group attached to an ethyl chain, which is further bonded to a dihexylmethylsilane moiety. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Reactants: Hexylmethylsilane, triethoxysilane, and an alkene.
Catalyst: Platinum or rhodium complexes.
Solvent: Toluene or other non-polar solvents.
Temperature: 60-100°C.
Pressure: Atmospheric or slightly elevated.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified by distillation or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Catalysts: Acidic or basic catalysts for substitution reactions.
The major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Aplicaciones Científicas De Investigación
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in surface modification of silica and other materials to enhance their properties.
Biology: Utilized in the development of biocompatible materials and coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Mecanismo De Acción
The mechanism by which Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acidic or basic conditions and result in the formation of a stable network of siloxane bonds that enhance the material’s properties .
Comparación Con Compuestos Similares
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar compounds such as:
Triethoxysilane: A simpler compound with a single triethoxysilyl group.
Hexyltriethoxysilane: Contains a hexyl group attached to a triethoxysilyl group.
Methyltriethoxysilane: Contains a methyl group attached to a triethoxysilyl group.
The uniqueness of this compound lies in its complex structure, which provides enhanced chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
61210-71-7 |
|---|---|
Fórmula molecular |
C21H48O3Si2 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
dihexyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C21H48O3Si2/c1-7-12-14-16-18-25(6,19-17-15-13-8-2)20-21-26(22-9-3,23-10-4)24-11-5/h7-21H2,1-6H3 |
Clave InChI |
AKBMPJDGRDSDBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(CCCCCC)CC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


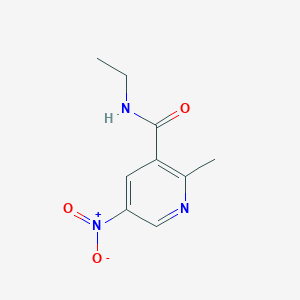
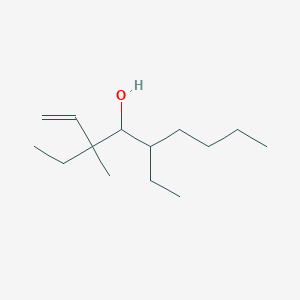


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)

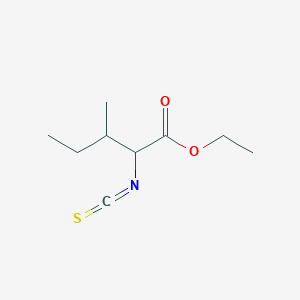
![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
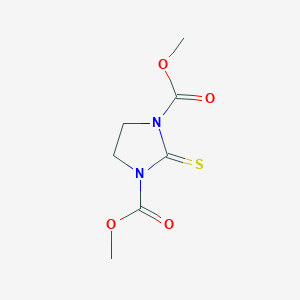
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
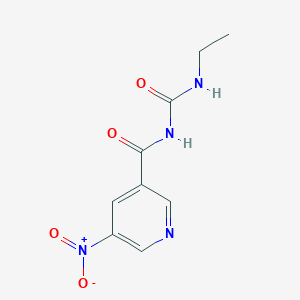
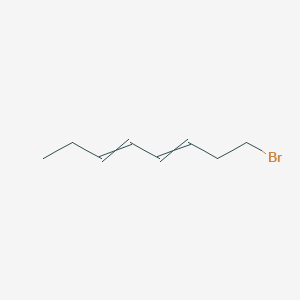
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
